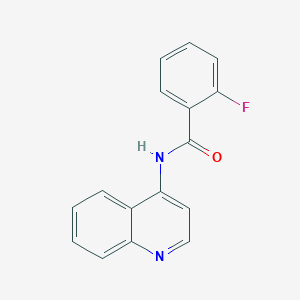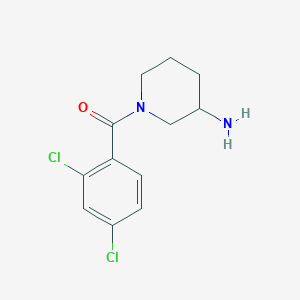
(3-Aminopiperidin-1-yl)(2,4-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopiperidin-1-yl)(2,4-dichlorophenyl)methanone is a chemical compound with the molecular formula C12H15Cl2N2O It is known for its unique structure, which includes a piperidine ring substituted with an amino group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopiperidin-1-yl)(2,4-dichlorophenyl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-aminopiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopiperidin-1-yl)(2,4-dichlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Aminopiperidin-1-yl)(2,4-dichlorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of (3-Aminopiperidin-1-yl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3-Aminopiperidin-1-yl)(2,4-difluorophenyl)methanone
- (3-Aminopiperidin-1-yl)(2,4-dibromophenyl)methanone
- (3-Aminopiperidin-1-yl)(2,4-dimethylphenyl)methanone
Uniqueness
(3-Aminopiperidin-1-yl)(2,4-dichlorophenyl)methanone is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins, making it a valuable tool in drug design and other applications.
Properties
Molecular Formula |
C12H14Cl2N2O |
|---|---|
Molecular Weight |
273.15 g/mol |
IUPAC Name |
(3-aminopiperidin-1-yl)-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C12H14Cl2N2O/c13-8-3-4-10(11(14)6-8)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2 |
InChI Key |
HCUBYONYRDROLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxo-1-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495273.png)
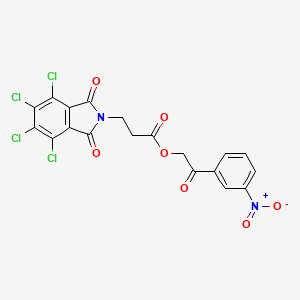
![4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495285.png)
![3-Ethyl-1-{2-[4-(4-fluorophenyl)piperazin-1-YL]-2-oxoethyl}thieno[3,2-D]pyrimidine-2,4-dione](/img/structure/B12495292.png)
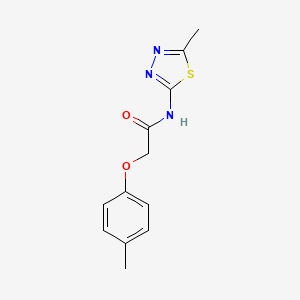
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12495298.png)
![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B12495305.png)
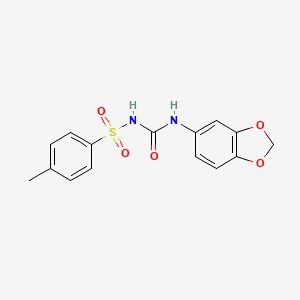
![3-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495316.png)
![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495317.png)
![5-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzene-1,3-dicarboxylic acid](/img/structure/B12495324.png)
![2-(cyclohexylsulfanyl)-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B12495327.png)

